molecular formula C6H11N3O3 B3011373 Ethyl (R)-4-Azido-3-Hydroxybutyrate CAS No. 95537-41-0

Ethyl (R)-4-Azido-3-Hydroxybutyrate

Cat. No. B3011373
CAS RN: 95537-41-0
M. Wt: 173.172
InChI Key: MTAYETVPZNVYFE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (R)-4-Azido-3-Hydroxybutyrate, commonly known as EAHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of β-hydroxybutyrate, which is a ketone body that is produced by the liver during periods of fasting or low carbohydrate intake. EAHB has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

1. Use in Stereoselective Synthesis

Ethyl (R)-4-chloro-3-hydroxybutyrate, a compound closely related to Ethyl (R)-4-Azido-3-Hydroxybutyrate, is utilized in the stereoselective synthesis of optical isomers. It serves as a fine chemical intermediate in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis often involves stereoselective biotechnology methods and enzymatic reactions (Kluson et al., 2019).

2. Intermediate for Chiral Drug Synthesis

A variant of this compound, Ethyl (S)-4-chloro-3-hydroxybutyrate, is used as an intermediate in the synthesis of Atorvastatin, a chiral drug for treating hypercholesterolemia. The Rhodococcus erythropolis strain is leveraged to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, which is a crucial step in this process (Park et al., 2008).

3. In Biocatalysis for Chiral Drugs

Ethyl 3-hydroxybutyrate, structurally similar to this compound, is an important intermediate for a variety of chiral drugs. The kinetic resolution reactions catalyzed by esterases/lipases, like the microbial esterase WDEst17, are an efficient and environmentally friendly method for producing optically pure enantiomers of this compound (Wang et al., 2018).

4. Application in ACE Inhibitor Synthesis

Ethyl (R)-2-hydroxy-4-phenylbutyrate, a compound similar to this compound, is key in the production of ACE inhibitors. The microbial reduction of ethyl 2-oxo-4-phenylbutyrate by Candida krusei SW2026 is a notable process in this context, yielding the (R)-enantiomer with high enantiomeric excess and yield (Zhang et al., 2009).

5. Preparation in Ionic Liquid Systems

The reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate in ionic liquid systems, akin to processes involving this compound, demonstrates the potential of using hydrophilic ionic liquids like [BMIM]BF4 as co-solvents in asymmetric bioreductions. This method reduces substrate inhibition and improves enantioselectivity (He et al., 2009).

properties

IUPAC Name

ethyl (3R)-4-azido-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAYETVPZNVYFE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%

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